(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile

Chiral Synthesis Enantiomeric Excess Process Chemistry

(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (CAS 1306763-24-5) is a chiral cyclic alcohol featuring a nitrile group on an indane scaffold. It is a key enantiopure intermediate, particularly noted in patents for synthesizing sphingosine-1-phosphate (S1P) receptor agonists like Ozanimod, where the (R)-configuration at the C1 hydroxyl position is critical for downstream stereochemical outcomes.

Molecular Formula C10H9NO
Molecular Weight 159.188
CAS No. 1306763-24-5
Cat. No. B2685894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile
CAS1306763-24-5
Molecular FormulaC10H9NO
Molecular Weight159.188
Structural Identifiers
SMILESC1CC2=C(C=CC=C2C1O)C#N
InChIInChI=1S/C10H9NO/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10,12H,4-5H2/t10-/m1/s1
InChIKeyMEFZMTYUOQFQHF-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (CAS 1306763-24-5) as a Chiral Intermediate


(1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile (CAS 1306763-24-5) is a chiral cyclic alcohol featuring a nitrile group on an indane scaffold [1]. It is a key enantiopure intermediate, particularly noted in patents for synthesizing sphingosine-1-phosphate (S1P) receptor agonists like Ozanimod, where the (R)-configuration at the C1 hydroxyl position is critical for downstream stereochemical outcomes [2]. Its primary value proposition in procurement lies in its defined single-enantiomer identity, differentiating it from racemic or (S)-enantiomer alternatives for asymmetric syntheses requiring this specific stereochemistry.

Why Generic Substitution is Not Advisable for (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile


Substituting (1R)-1-hydroxy-2,3-dihydro-1H-indene-4-carbonitrile with its racemic mixture (CAS 125114-76-3), (S)-enantiomer (CAS 125225-26-5), or the oxidized ketone analog (CAS 60899-34-5) introduces significant risks to chiral synthetic pathways. The (R)-configuration is not a passive feature; in the synthesis of Ozanimod, it is the direct precursor to a specific chiral amine intermediate, and the use of the wrong enantiomer would yield the incorrect diastereomer or enantiomer in the final API, violating regulatory GMP requirements [1]. The ketone analog requires an additional enantioselective reduction step that the (R)-alcohol already satisfies, directly impacting process step-count, yield, and cost [1]. The evidence below quantifies these distinctions where data is available.

Quantitative Differentiation of (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile Against Key Analogs


Stereochemical Purity: Single (R)-Enantiomer vs. Racemic Mixture

The target compound is supplied as a single (R)-enantiomer with a minimum purity of 95% and an enantiomeric excess typically specified at NLT 98% . In contrast, the racemic analog (CAS 125114-76-3) by definition contains a 1:1 mixture of (R)- and (S)-enantiomers, providing 0% enantiomeric excess [1]. For a synthetic sequence requiring a stereospecific transformation, this represents a fundamental difference in material suitability.

Chiral Synthesis Enantiomeric Excess Process Chemistry

Synthetic Utility in Ozanimod: (R)-Alcohol vs. (S)-Amine Intermediate

In the patented Ozanimod process, the (1R)-hydroxy intermediate is used to directly introduce the (S)-amine functionality via a Mitsunobu reaction or similar stereoinverting substitution [1]. The (S)-hydroxy enantiomer (CAS 125225-26-5) would stereochemically lead to the undesired (R)-amine, a different chemical entity not used in the final API [1]. Therefore, the (1R)-alcohol is the direct precursor to the pharmacologically relevant chiral center.

S1P Receptor Agonist Patent Synthesis Chiral Intermediate

Reaction Step Efficiency: Alcohol Intermediate vs. Ketone Precursor

The target (R)-alcohol provides the correct oxidation state and stereochemistry for immediate downstream transformation (e.g., amination). The alternative ketone 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (CAS 60899-34-5) lacks chirality and requires a subsequent enantioselective reduction step to achieve the same (R)-alcohol [1]. This additional reduction step adds to the process mass intensity and requires a separate quality control release assay, impacting overall process efficiency.

Process Efficiency Step Count Supply Chain

Isomeric SMILES and InChI Key: Definitive Identity Differentiation from (S)-Enantiomer

The isomeric SMILES string for the target compound is C1CC2=C(C=CC=C2[C@@H]1O)C#N, which unambiguously assigns the (R)-configuration at the C1 carbon . The (S)-enantiomer (CAS 125225-26-5) has the isomeric SMILES C1CC2=C(C=CC=C2[C@H]1O)C#N and a different InChI Key . These are distinct, non-interchangeable chemical substances per IUPAC and CAS registry standards, and analytical methods like chiral HPLC must be able to resolve them.

Cheminformatics CAS Registry Quality Control

Defined Application Scenarios for Procuring (1R)-1-Hydroxy-2,3-dihydro-1H-indene-4-carbonitrile


Kilogram-Scale GMP Synthesis of Ozanimod or Related S1P Agonists

This is the primary high-value application. The target compound is the direct precursor to the (S)-1-amino intermediate. Procuring the single (R)-enantiomer with authenticated CoA for purity (>95%) and isomeric identity is non-negotiable for a regulatory starting material [1]. The use of racemate or wrong enantiomer here would halt a GMP campaign.

Medicinal Chemistry Exploration of Chiral Indane Derivatives

In SAR studies where the stereochemistry at the C1 position of the indane ring is variable, the (1R)-alcohol serves as a defined building block. Its purchase saves medicinal chemistry resources by providing a pre-resolved chiral center, allowing direct comparison with compounds derived from the (S)-enantiomer or racemate to assess enantiomer-specific biological activity [2].

Analytical Method Development and Reference Standard Qualification

The distinct isomeric SMILES and InChI Key of the (1R)-enantiomer make it an essential reference standard for developing chiral HPLC or SFC methods. Its use as a system suitability standard ensures the analytical method can resolve the (R)-enantiomer from the (S)-enantiomer and any process impurities, a critical quality control requirement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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